Cas no 463-71-8 (Thiophosgene)
Carbon dichloride sulfide,Also known as sulfur phosgene,English alias:Thiophosgen,Chemical formula:CSCl2,Relative molecular mass:114.98,Reddish liquid.Pungent smell.Encounter water\ethanoldecomposition,Soluble in ether.relative density(d15)1.5085.boiling point73.5℃.Refractive index(n20D)1.5480.Toxic.Corrosive.seal4℃ dry storage.use toOrganic synthesis.To the eye\Irritating skin and mucosa.
Thiophosgene structure
Thiophosgene
Thiophosgene Properties
Names and Identifiers
-
- Thiophosgene
- Thiocarbonyl chloride
- Carbon chlorosulfide
- Carbonothioic dichloride
- Dichlorothiocarbonyl
- Phosgene,thio
- Thiocarbonic dichloride
- thiocarbonyl dichloride
- Thiofosgen
- Thiophosgene,AcroSeal
- carbonchlorosulfide
- Carbonic dichloride, thio-
- carbonothioicdichloride
- Carbonyl chloride, thio-
- CSCl2
- Phosgene, thio-
- 067FQP576P
- CHEBI:29366
- Thiophosgene [UN2474] [Poison]
- 4-03-00-00281 (Beilstein Handbook Reference)
- thiophosgen
- DTXSID2060046
- BCP26011
- Q421064
- THIOPHOSGENE [HSDB]
- EINECS 207-341-6
- HSDB 861
- UN2474
- BRN 1633495
- thiophosgene I
- AKOS015919086
- VS-08549
- Thiokarbonylchlorid [Czech]
- NS00043605
- UNII-067FQP576P
- thiophos-gene
- UN 2474
- Thiokarbonylchlorid
- A827036
- T1320
- Carbonothioic dichloride;Thiocarbonyl dichloride
- chloromethanecarbothioyl chloride
- 463-71-8
- FT-0658944
- Dichlorothioformaldehyde
- Thiofosgen [Czech]
- thio-phosgene
- SCHEMBL17943
- STL372704
- THIOFOSGEN (CZECH)
- Carbonic dichloride, thio
- BBL027488
- Carbonyl chloride, thio
- thiocarbonyl dichloride;thiophosgene
- Carbonyl Sulfide Dichloride
- DTXCID3040485
- Phosgene, thio
- THIOKARBONYLCHLORID (CZECH)
- carbonothioyl dichloride
- +Expand
-
- MFCD00004918
- ZWZVWGITAAIFPS-UHFFFAOYSA-N
- 1S/CCl2S/c2-1(3)4
- C(=S)(Cl)Cl
Computed Properties
- 113.91000
- 0
- 0
- 0
- 113.909776
- 4
- 29
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- nothing
- 0
- 32.1
Experimental Properties
- 1.74890
- 32.09000
- 1.5442
- slow decompositionosition in cold, fast in hot water
- 73°C
- 62 ºC
- Reddish liquid
- Stable. but reacts violently with water to produce toxic fumes. Incompatible with water, alcohols. Refrigerate at 2-8 C.
- dissolve in water
- 1.508
Thiophosgene Security Information
- GHS05 GHS06
- XN2450000
- 1
- 6.1(a)
- S7-S9-S36/37-S45-S7/9
- II
- II
- R22; R23; R36/37/38
- 6.1(a)
- T
- UN 2474 6.1/PG 2
- H302-H315-H318-H331-H335
- P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P310-P403+P233-P405-P501
- dangerous
- 0-10°C
- II
- R22;R23;R36/37/38
- 6.1(a)
- 19-21
Thiophosgene Customs Data
- 2813900090
-
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Thiophosgene Related Literature
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1. 276. The reactions of thiocarbonyl chloride. Part V. With compounds containing the –NH·NH2 groupThomas Beckett,G. Malcolm Dyson J. Chem. Soc. 1937 1358
-
2. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridineR. Hull J. Chem. Soc. C 1968 1777
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F. D. Popp,C. W. Klinowski J. Chem. Soc. C 1969 741
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4. Some molecular properties of thiocarbonyl chloride determined by microwave spectroscopyJohn H. Carpenter,David F. Rimmer,John G. Smith,David H. Whiffen J. Chem. Soc. Faraday Trans. 2 1975 71 1752
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5. Lewis acid catalysed reaction of aliphatic thiols with thiophosgeneNils H. Nilsson J. Chem. Soc. Perkin Trans. 1 1974 1308
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Aleksandr O. Lykhin,Sergey A. Varganov Phys. Chem. Chem. Phys. 2020 22 5500
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7. The 5340 ? band system of thiocarbonyl chlorideJ. C. D. Brand,J. H. Callomon,D. C. Moule,J. Tyrrell,T. H. Goodwin Trans. Faraday Soc. 1965 61 2365
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George Malcolm Dyson,Herbert John George,Robert Fergus Hunter J. Chem. Soc. 1927 436
-
9. The 5340 ? band system of thiocarbonyl chlorideJ. C. D. Brand,J. H. Callomon,D. C. Moule,J. Tyrrell,T. H. Goodwin Trans. Faraday Soc. 1965 61 2365
-
10. CCXX.—The reactions of thiocarbonyl chloride. Part I. Reaction with aromatic primary aminocompoundsGeorge Malcolm Dyson,Herbert John George J. Chem. Soc. Trans. 1924 125 1702